Home > Products > Screening Compounds P5190 > 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine
3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine - 717814-43-2

3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine

Catalog Number: EVT-3038326
CAS Number: 717814-43-2
Molecular Formula: C10H13N3
Molecular Weight: 175.235
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Pexidartinib Compound Description: Pexidartinib is a tyrosine kinase inhibitor used for the treatment of tenosynovial giant cell tumor. Its dihydrochloride salt dihydrate form was crystallized and its structure determined through single crystal data. [] The molecule features a central pyridine ring and a pyrrolopyridine group, both of which are protonated in the pexidartinib structure. [] The crystal structure reveals a complex H-bonded framework formed through various intermolecular interactions involving the pexidartinib molecule, water molecules, and chloride ions. [] Relevance: Pexidartinib shares a structural similarity with 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine through the presence of the 1H-pyrrolo[2,3-b]pyridine moiety. []

2. N-[(3RS,4SR)-1-Benzyl-4-methylpiperidin-3-yl]-1-(4-methylphenylsulfonyl)-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amineCompound Description: This compound contains a 1H-pyrrolo[2,3-b]pyridine core with various substituents. Its structure, determined through crystallography, displays an intramolecular N—H⋯O hydrogen bond. [] The pyrrolo[2,3-b]pyridine core shows distinct dihedral angles with the benzyl and tosyl rings present in the molecule. []Relevance: This compound shares the core 1H-pyrrolo[2,3-b]pyridine structure with 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine. []

3. 6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([(18)F]-MK-6240)Compound Description: [(18)F]-MK-6240 is a Positron Emission Tomography (PET) imaging agent developed for the quantification of neurofibrillary tangles (NFTs). [] It exhibits high specificity and selectivity for binding to NFTs, making it a promising tool for studying neurodegenerative diseases. [] The compound also displays favorable physicochemical properties and in vivo pharmacokinetics, contributing to its suitability as a PET tracer. []Relevance: While structurally different from 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine, this compound utilizes the related 1H-pyrrolo[2,3-c]pyridine moiety, highlighting the importance of this scaffold in medicinal chemistry. []

4. 4-Benzoyl-1-[(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2-(R)-methylpiperazine (BMS-378806)Compound Description: BMS-378806 is a novel HIV-1 attachment inhibitor that acts by interfering with CD4-gp120 interactions. [] It represents a significant advancement in HIV treatment due to its unique mechanism of action. [] Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine scaffold with 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine, showcasing the versatility of this core structure in drug development. []

5. 2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)quinolinesCompound Description: This class of compounds was synthesized via a SnCl2-catalyzed multicomponent reaction. [] The reaction is chemo- and regioselective, highlighting its efficiency in generating a library of 24 different quinoline derivatives. []Relevance: The presence of the 1H-pyrrolo[2,3-b]pyridin-3-yl substituent in these compounds directly relates them to 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine, emphasizing the potential of this scaffold for further derivatization and biological exploration. []

6. 7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one (7d-6)Compound Description: Compound 7d-6 is a potent platelet-derived growth factor (PDGF) inhibitor, demonstrating significant activity against PDGF-induced cell proliferation and autophosphorylation. [] Its discovery led to further development of novel and effective PDGF-betaR inhibitors. [] Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine moiety with 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine, further illustrating the importance of this structure in medicinal chemistry and its relevance to various biological targets. []

7. 7d-9 (a 7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one derivative)Compound Description: This compound is a potent and selective PDGF-betaR inhibitor, showing improved inhibitory activity compared to its parent compound 7d-6. [] Notably, it exhibits high selectivity for PDGFR over other receptor tyrosine kinases such as VEGFR2, EGFR, c-Met, and IGF-IR. []Relevance: As a derivative of 7d-6, this compound also shares the core 1H-pyrrolo[2,3-b]pyridine structure with 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine, demonstrating the potential for modifications on this scaffold to achieve desired pharmacological profiles. []

8. 7b-2 (a 7-[3-(Cyclohexylmethyl)ureido]-3-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}quinoxalin-2(1H)-one derivative)Compound Description: This compound exhibits potent inhibitory activity against both PDGF- and VEGF-induced signaling pathways. [] Its dual inhibitory activity makes it a promising candidate for further development as a therapeutic agent. []Relevance: Similar to other derivatives in this series, compound 7b-2 contains the 1H-pyrrolo[2,3-b]pyridine core structure, highlighting its presence in a series of biologically active compounds related to 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine. []

9. 6-Chloro-N4-{3,5-difluoro-4-[(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}pyrimidin-2,4-diamine Compound Description: This compound is a highly potent and selective Rho-kinase inhibitor developed at Bayer Schering Pharma. [] Its synthesis, involving the use of a trifluoromethyl group as a masked methyl group, highlights innovative approaches in medicinal chemistry. [] Relevance: This compound utilizes a 1H-pyrrolo[2,3-b]pyridine moiety as part of its structure, making it structurally related to 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine. []

10. N-[(3RS,4RS)-1-Benzyl-4-methylpiperidin-3-yl]-5-nitro-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine-4-amineCompound Description: This compound's crystal structure reveals an intramolecular N—H⋯O and a weak intramolecular N—H⋯N hydrogen bond. [] The piperidine ring in the structure adopts a chair conformation. []Relevance: This compound shares the core 1H-pyrrolo[2,3-b]pyridine structure with 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine, further illustrating the prevalence and importance of this scaffold in medicinal chemistry. []

11. 1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-488043)Compound Description: BMS-488043 is a potent HIV-1 attachment inhibitor that emerged as a promising drug candidate after displaying antiviral activity in clinical studies. [] Its development involved exploring various azaindole derivatives to optimize for antiviral activity and pharmaceutical properties. []Relevance: This compound utilizes the closely related 1H-pyrrolo[2,3-c]pyridine moiety, highlighting the significance of these heterocyclic systems in targeting HIV. While structurally similar to 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine, the differences in the core ring structure and substitution patterns may contribute to their distinct biological activities. []

12. 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamideCompound Description: This compound is a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C2 (RORC2) inverse agonist. [] Its development involved a high-throughput screening approach followed by lead optimization strategies focusing on improving potency, metabolic stability, and oral bioavailability. []Relevance: The compound contains the 1H-pyrrolo[2,3-b]pyridine core, highlighting its significance as a scaffold in medicinal chemistry. Compared to 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine, this compound possesses diverse substituents on the core ring system, potentially contributing to its specific interaction with RORC2. []

13. (3-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) (Compound 22)Compound Description: This compound, identified as compound 22 in the study, is a potent type II cyclin-dependent kinase 8 (CDK8) inhibitor demonstrating significant antitumor activity against colorectal cancer. [] Its discovery involved de novo drug design and structure-activity relationship analysis. [] Relevance: Compound 22 shares the 1H-pyrrolo[2,3-b]pyridine moiety with 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine, suggesting that this structural motif could be a valuable starting point for designing novel CDK8 inhibitors. []

14. 2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Compound Description: This compound is a novel polyheterocyclic molecule synthesized using a microwave-assisted one-pot process involving a Ugi-Zhu/aza Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration cascade. []Relevance: This compound contains a pyrrolo[3,4-b]pyridine core, which is a structural isomer of the 1H-pyrrolo[2,3-b]pyridine moiety found in 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine. This highlights the diverse applications of pyrrolopyridine scaffolds in synthetic and medicinal chemistry. []

15. 2-[(1H-Pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acidCompound Description: This compound serves as a key pharmaceutical intermediate in drug discovery. Its synthesis involved a regioselective chlorination of 7-azaindole, selective monodechlorination of a nicotinic acid derivative, and a final coupling reaction. []Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine structure with 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine, demonstrating the versatility of this core for generating valuable building blocks in pharmaceutical research. []

16. 4-Amino-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)-6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine derivatives & (1H-Indazol-3-yl) derivativesCompound Description: These classes of compounds are cGMP modulators with potential for treating various diseases, including cardiovascular diseases, endothelial dysfunction, atherosclerosis, hypertension, heart failure, and pulmonary hypertension. [] Relevance: While not directly containing the 1H-pyrrolo[2,3-b]pyridine structure, these compounds demonstrate the broader application of related fused heterocyclic systems like pyrazolo[3,4-b]pyridine and pyrrolo[2,3-d]pyrimidine in targeting similar biological pathways as 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine might be relevant to. []

17. 3-[2-(5-Fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridine (1f)Compound Description: Compound 1f is a nortopsentin analogue designed as a cyclin-dependent kinase 1 (CDK1) inhibitor. It demonstrates antitumor activity in peritoneal mesothelioma experimental models. []Relevance: Sharing the 1H-pyrrolo[2,3-b]pyridine core with 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine, compound 1f showcases the potential of this scaffold in developing anticancer agents. []

18. 3-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine (3f)Compound Description: Compound 3f, another nortopsentin analogue, functions as a CDK1 inhibitor and shows promising antitumor activity against peritoneal mesothelioma. [] Its synergistic cytotoxic effect with paclitaxel highlights its potential in combination therapy. []Relevance: Similar to other nortopsentin analogues, compound 3f features the 1H-pyrrolo[2,3-b]pyridine core, highlighting its presence in a series of biologically active compounds related to 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine. []

19. 3-[2-(5-Fluoro-1-methyl-1H-indol-3-yl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine (1l)Compound Description: Compound 1l is a nortopsentin analogue with CDK1 inhibitory activity and potent antitumor effects against peritoneal mesothelioma. [] Its effectiveness in reducing tumor volume in vivo makes it a promising candidate for further development. []Relevance: Compound 1l also contains the 1H-pyrrolo[2,3-b]pyridine core structure, further emphasizing the potential of this scaffold in medicinal chemistry. Its structural similarity to 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine suggests potential shared chemical properties and reactivity. []

20. 1-(4-Benzoylpiperazin-1-yl)-2-(4-fluoro-7-[1,2,3]triazol-1-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-585248)Compound Description: This compound is a highly potent HIV-1 attachment inhibitor that targets the viral envelope protein gp120. [] It exhibits improved in vitro potency and pharmacokinetic properties compared to the previous clinical candidate BMS-488043. []Relevance: BMS-585248 incorporates the closely related 1H-pyrrolo[2,3-c]pyridine core, highlighting the continued relevance of this structural motif in developing antiviral agents. While structurally similar to 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine, the different fusion pattern in the core ring system and diverse substituents likely contribute to the unique biological activity of BMS-585248. []

21. N-(3-fluoro-4-{1H-pyrrolo[2,3-b]pyridin-4-yloxy}phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamideCompound Description: This compound is a Type II DFG-out inhibitor of receptor-interacting protein kinase 3 (RIPK3), a key regulator of necroptosis. [] Its discovery involved incorporating mechanistic studies at the hit triage stage of drug discovery. []Relevance: This compound features the 1H-pyrrolo[2,3-b]pyridine moiety within its structure, highlighting the significance of this structural motif in developing RIPK3 inhibitors. The presence of this shared scaffold suggests that 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine might also possess affinity towards similar kinase targets. []

22. 3-[[4-(4-[18F]Fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine Compound Description: This compound was investigated as a potential dopamine D4 receptor imaging agent using positron emission tomography (PET). [] It demonstrated homogeneous distribution of radioactivity within rat brains in ex vivo studies. []Relevance: The compound shares the 1H-pyrrolo[2,3-b]pyridine core with 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine, indicating the importance of this scaffold in designing CNS-penetrant molecules and highlighting its potential in neuropharmacology. []

23. 3-{[4-(4-[18F]Fluorobenzyl)]piperazin-1-yl}methyl-1H-pyrrolo[2,3-b]pyridine Compound Description: This compound is a potential dopamine D4 receptor imaging agent designed for positron emission tomography (PET). It was synthesized using a novel approach involving the labeling of 4-[18F]fluorobenzaldehyde with no carrier added [18F]fluoride. [, ]Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine core structure with 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine, demonstrating the continued relevance of this scaffold in designing CNS-penetrant molecules. [, ]

24. (Z)-2-Phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one (Compound 1)Compound Description: Compound 1 served as a starting point in the development of cell division cycle 7 kinase (Cdc7) inhibitors. [] Cdc7 kinase is an attractive target for cancer therapy, and small molecule inhibitors have demonstrated efficacy in preclinical models. [] Relevance: Compound 1 features the 1H-pyrrolo[2,3-b]pyridine moiety, linking it structurally to 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine. This suggests that modifications on this core structure could lead to compounds with inhibitory activity against various kinases, including Cdc7. []

25. [(Z)-2-(Benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] (Compound 42)Compound Description: This compound is a potent ATP-competitive inhibitor of Cdc7 kinase, exhibiting an IC50 value of 7 nM. [] It represents a significant advancement in developing novel anticancer agents targeting Cdc7. []Relevance: Compound 42 incorporates the 1H-pyrrolo[2,3-b]pyridine moiety within its structure, highlighting the potential of this scaffold in developing Cdc7 kinase inhibitors. Its structural similarity to 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine suggests a possible starting point for exploring the anticancer activity of compounds containing this core structure. []

26. 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one (Compound 3)Compound Description: This chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative was synthesized via a FeCl3-SiO2-catalyzed reaction. [] The efficient synthesis highlights the utility of this method in preparing complex heterocyclic systems. []Relevance: While structurally distinct from 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine, this compound exemplifies the broader application of fused heterocyclic systems, such as the pyrazolo[3,4-b]pyridine core, in medicinal chemistry. []

27. 3,3′-Selenobis[1H-pyrrolo[2,3-b]pyridine] and 3,3′-Thiobis[1H-pyrrolo[2,3-b]pyridine] Compound Description: These compounds represent examples of functionalization at the 3-position of the 1H-pyrrolo[2,3-b]pyridine scaffold. [] They highlight the potential for derivatization and the possibility of generating compounds with diverse biological activities. []Relevance: These compounds showcase the potential for functionalizing the 1H-pyrrolo[2,3-b]pyridine core, similar to the propan-1-amine substituent in 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine. The presence of selenium and sulfur linkers in these compounds suggests potential applications in materials science and medicinal chemistry. []

28. 3-Carboxyethenyl- and 3-Vinyl-7-azaindolesCompound Description: These compounds are additional examples of functionalized 1H-pyrrolo[2,3-b]pyridines (7-azaindoles), highlighting the versatility of this scaffold for further modifications. []Relevance: Similar to the propan-1-amine substituent in 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine, these compounds demonstrate the feasibility of introducing various functional groups at the 3-position of the 1H-pyrrolo[2,3-b]pyridine core. The carboxyethenyl and vinyl groups introduce possibilities for further derivatization and exploration of different biological activities. []

29. 6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-aminesCompound Description: This class of compounds was synthesized from 4-(phenyl or p-methoxyphenyl)-6-thioxo-1,6-dihydro-2,3’-bipyridine-5-carbonitriles and exhibited promising anti-Alzheimer's and anti-COX2 activity. []Relevance: These compounds share the pyrazolo[3,4-b]pyridine core with compound 26, highlighting the potential of this scaffold for developing therapeutic agents for various diseases. While not directly related to 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine, the presence of a similar pyridinyl substituent emphasizes the exploration of different substitution patterns on related heterocyclic systems. []

30. 7-Amino-6-(1,3-benzothiazol-2-yl)-5-(aryl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones (7a-e)Compound Description: These compounds are part of a novel series synthesized as potential antimicrobial, anticancer, and antioxidant agents. [] They were prepared through a microwave-assisted synthetic pathway. []Relevance: These compounds, while structurally distinct from 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine, highlight the broader application of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidin-4(1H)-ones, in medicinal chemistry. The exploration of these scaffolds with diverse substituents demonstrates the potential for discovering novel bioactive molecules. []

31. 1-Amino-2-(aryl)pyrrolo[2,1-b][1,3]benzothiazole-3-carbonitrile derivatives (9a-e)Compound Description: This series of pyrrolo[2,1-b][1,3]benzothiazoles was synthesized as part of a study focused on developing antimicrobial, anticancer, and antioxidant agents. [] The compounds were prepared using an efficient microwave-assisted synthetic pathway. []Relevance: Although structurally different from 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine, these compounds highlight the exploration of diverse heterocyclic scaffolds, such as pyrrolo[2,1-b][1,3]benzothiazoles, in medicinal chemistry. The presence of various aryl substituents at the 2-position demonstrates the potential for modulating biological activity through structural modifications. []

32. N-[(3R,6S)-6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974)Compound Description: MK-0974 is a potent and orally active calcitonin gene-related peptide (CGRP) receptor antagonist developed for the treatment of migraine. [, ] It exhibits high affinity for human and rhesus CGRP receptors while displaying significantly lower affinity for the canine and rat receptors. []Relevance: Although not directly containing the 1H-pyrrolo[2,3-b]pyridine structure, MK-0974 highlights the exploration of other heterocyclic systems, like imidazo[4,5-b]pyridine, in developing CGRP receptor antagonists. This suggests a broader trend of investigating various fused heterocyclic scaffolds for targeting similar biological pathways as 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine might be relevant to. [, ]

33. 1-Benzyl-1H-pyrrolo(2,3-b)pyridines and 5-Benzyl-5H-pyrrolo(2,3-b)pyrazinesCompound Description: These compounds were synthesized via a gold-catalyzed cycloisomerization reaction. [] The study demonstrated the utility of gold catalysis in constructing these substituted azaindole derivatives. [] Relevance: These compounds highlight the use of gold catalysis in synthesizing substituted 1H-pyrrolo[2,3-b]pyridine derivatives, similar to the core structure found in 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine. The study emphasizes the importance of exploring different synthetic methodologies for accessing diversely substituted azaindole scaffolds. []

34. 3,6-Di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrilesCompound Description: This class of compounds was efficiently synthesized using a magnetically separable graphene oxide anchored sulfonic acid catalyst (Fe3O4–GO–SO3H) under microwave irradiation in a deep eutectic solvent. []Relevance: While not directly containing the 1H-pyrrolo[2,3-b]pyridine structure, these compounds highlight the broader application of related fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridine, in medicinal chemistry. The diverse substitution patterns on the pyrazolo[3,4-b]pyridine core, particularly the pyridinyl groups at the 3 and 6 positions, demonstrate the potential for modulating biological activity through structural modifications. These findings could provide insights into designing and synthesizing novel derivatives based on the 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine scaffold. []

35. (6-(1-(5-Fluoropyridin-2-yl)ethoxy)-1-(5-methyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)((2S)-2-methylmorpholin-4-yl)methanone (Compound 13)Compound Description: This compound is a potent, selective, and brain-penetrant anaplastic lymphoma kinase (ALK) inhibitor. [] Its discovery emerged from scaffold hopping and lead optimization efforts guided by co-crystal structure information. []Relevance: Compound 13 shares the 1H-pyrrolo[2,3-b]pyridine core with 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine, emphasizing the significance of this scaffold in developing kinase inhibitors. []

36. (Dimethylamino)-Functionalised ‘Titanocenes’Compound Description: This series of compounds was synthesized by reacting lithiated azaindoles with 1-(cyclopenta-2,4-dien-1-ylidene)-N,N-dimethylmethanamine, followed by transmetallation with TiCl4. [] These compounds demonstrated cytotoxicity against LLC-PK cells, with one derivative showing comparable activity to cisplatin. []Relevance: While not directly containing the 1H-pyrrolo[2,3-b]pyridine structure, these compounds highlight the broader exploration of azaindole derivatives, including 7-azaindoles, in medicinal chemistry. The incorporation of the dimethylamino functionality and the titanocene moiety showcases the diversity of chemical modifications possible on azaindole scaffolds. This could provide insights into exploring similar modifications on the 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine structure for potential anticancer activity. []

37. 3,4-Bis(substituted phenyl)-7-(6-methylpyridin-2-yl)-3,3a,3b,4-tetrahydro-7H-pyrrolo[2,3-c:5,4-c’]diisoxazoles Compound Description: This novel series of bis-isoxazole derivatives was synthesized via a microwave-assisted solvent-free method. [] The compounds demonstrated moderate to potent antimicrobial and antioxidant activities. []Relevance: While structurally distinct from 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine, this series of compounds highlights the continued exploration of heterocyclic systems incorporating pyrrole rings, although in a different arrangement, in medicinal chemistry. The discovery of antimicrobial and antioxidant activities for these bis-isoxazoles suggests the potential for exploring diverse biological activities associated with structurally related scaffolds, including those derived from 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine. []

38. N-(4-Chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amineCompound Description: The crystal structure of this compound reveals an intramolecular hydrogen bond and a nearly planar thienopyridine fused-ring system. [] Intermolecular interactions involving the imidazole and pyridine rings contribute to the formation of a supramolecular helical chain along the b-axis. [] Relevance: While not directly containing the 1H-pyrrolo[2,3-b]pyridine structure, this compound highlights the broader application of related fused heterocyclic systems, specifically thieno[2,3-b]pyridines, in medicinal chemistry. The presence of similar substituents, such as the 4-chlorophenyl group, emphasizes the exploration of different substitution patterns on related heterocyclic systems. These findings could provide insights into the potential structural modifications and biological activities associated with 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine. []

39. 7-Methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414)Compound Description: GSK2606414 is a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a target implicated in tumorigenesis and cancer cell survival. [] Its discovery involved screening and lead optimization using the human PERK crystal structure. [] Relevance: Although not directly containing the 1H-pyrrolo[2,3-b]pyridine core, GSK2606414 highlights the exploration of other heterocyclic systems, specifically pyrrolo[2,3-d]pyrimidines, in developing kinase inhibitors. The presence of the trifluoromethylphenyl moiety in both GSK2606414 and some of the previously mentioned compounds suggests a possible trend in exploring this substituent for

Overview

3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine is a compound belonging to the class of pyrrolopyridines, which are heterocyclic compounds that contain both pyrrole and pyridine rings. This compound is notable for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The molecular formula of this compound is C10H12N2, and it has garnered interest in medicinal chemistry for its therapeutic applications.

Source and Classification

3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine is synthesized through multi-step organic reactions. The classification of this compound falls under heterocyclic organic compounds, specifically those containing nitrogen heteroatoms in their ring structures. It is categorized as a potential lead compound in drug discovery due to its interaction with biological targets.

Synthesis Analysis

Methods

The synthesis of 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine typically involves several steps:

  1. Cyclization: The initial step often includes the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core.
  2. Functionalization: Following cyclization, functionalization introduces the propan-1-amine group onto the core structure.

Technical Details

Common reaction conditions include:

  • Use of catalysts to facilitate cyclization.
  • Control of temperature and solvent to optimize yield and purity.
  • Techniques such as continuous flow chemistry may be employed for industrial-scale production to ensure consistent quality and efficiency.
Molecular Structure Analysis

Structure

The molecular structure of 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine can be represented by the following data:

PropertyValue
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
IUPAC Name3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine
InChI KeyZKXWJYFQXWZLQZ-UHFFFAOYSA-N

The structural representation shows a pyrrolopyridine core with an amine functional group attached to a propan chain.

Chemical Reactions Analysis

Reactions

3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine can undergo several chemical reactions:

  1. Oxidation: The amine group can be oxidized to form an imine or other nitrogen-containing derivatives.
  2. Reduction: Reduction reactions may alter the oxidation state of nitrogen atoms in the pyridine ring.
  3. Substitution: Nucleophilic or electrophilic substitution can introduce various functional groups onto the pyridine ring.

Technical Details

Common reagents and conditions for these reactions include:

  • Oxidizing agents like potassium permanganate for oxidation.
  • Reducing agents such as lithium aluminum hydride for reduction.
  • Various electrophiles for substitution reactions.
Mechanism of Action

Process

The primary mechanism of action for 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine involves its interaction with fibroblast growth factor receptors (FGFRs).

Data

The compound inhibits FGFR activity, impacting signaling pathways that regulate:

  • Cell proliferation
  • Migration
  • Angiogenesis

This inhibition has shown promising results in preclinical studies, particularly in inducing apoptosis in breast cancer cells.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine include:

  • Appearance: Typically a solid at room temperature.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in polar solvents like methanol or dimethyl sulfoxide.

Relevant data indicates that this compound exhibits stability under standard laboratory conditions but may require specific handling due to its biological activity.

Applications

Scientific Uses

The applications of 3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine span various fields:

  1. Chemistry: Serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
  2. Biology: Utilized in biochemical assays to investigate interactions with biological targets.
  3. Medicine: Explored as a lead compound in drug discovery focused on cancer therapies targeting FGFRs.
  4. Industry: Potential applications in developing new materials with specific electronic or optical properties.

Properties

CAS Number

717814-43-2

Product Name

3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine

IUPAC Name

3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-amine

Molecular Formula

C10H13N3

Molecular Weight

175.235

InChI

InChI=1S/C10H13N3/c11-5-1-3-8-7-13-10-9(8)4-2-6-12-10/h2,4,6-7H,1,3,5,11H2,(H,12,13)

InChI Key

QDQHACFAOCYMGL-UHFFFAOYSA-N

SMILES

C1=CC2=C(NC=C2CCCN)N=C1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.